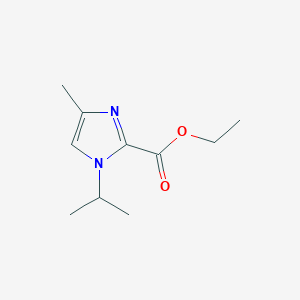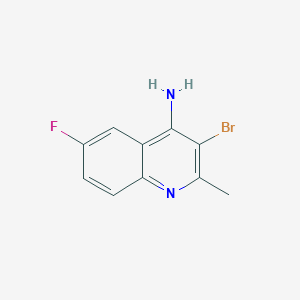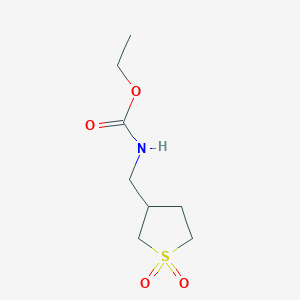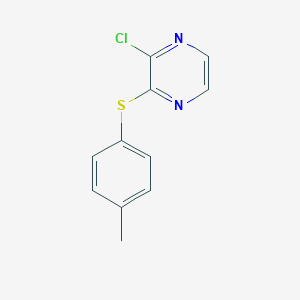![molecular formula C22H34N4OS B12221948 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12221948.png)
6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with morpholine and alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno Pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Morpholine Group: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine
- (3-methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine
- 2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol
Uniqueness
What sets 6-(2-methylbutan-2-yl)-N-[3-(morpholin-4-yl)propyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that are not observed in other compounds.
Properties
Molecular Formula |
C22H34N4OS |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
6-(2-methylbutan-2-yl)-N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H34N4OS/c1-4-22(2,3)16-6-7-18-17(14-16)19-20(24-15-25-21(19)28-18)23-8-5-9-26-10-12-27-13-11-26/h15-16H,4-14H2,1-3H3,(H,23,24,25) |
InChI Key |
JSCQAXXPCGAVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[4-(3-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12221871.png)

![6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12221882.png)
![2-[(1-Cyclopentylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B12221884.png)
![5-cyclohexyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12221887.png)
amine](/img/structure/B12221900.png)

![N-[(3-Chloro-2-methylphenyl)methyl]-2-[[(5-methoxy-3-pyridinyl)amino]sulfonyl]benzamide](/img/structure/B12221904.png)
![1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one](/img/structure/B12221907.png)
![[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine](/img/structure/B12221911.png)
![1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12221927.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)ethan-1-one](/img/structure/B12221935.png)


